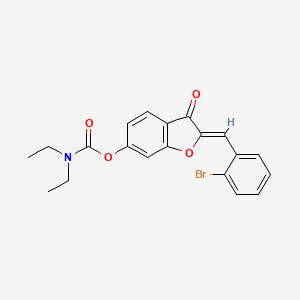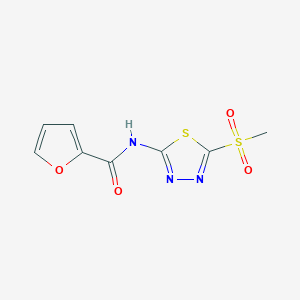![molecular formula C19H23N7O B15109172 (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine](/img/structure/B15109172.png)
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a phenylpiperazine moiety and a methoxyethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyethyl group under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in the production process .
Análisis De Reacciones Químicas
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine group can be replaced with other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an alpha1-adrenergic receptor antagonist
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects such as vasodilation and reduced blood pressure . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine can be compared with other similar compounds, such as:
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: Another related compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pteridine core, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H23N7O |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
InChI |
InChI=1S/C19H23N7O/c1-27-14-9-22-18-16-17(21-8-7-20-16)23-19(24-18)26-12-10-25(11-13-26)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,21,22,23,24) |
Clave InChI |
MYXCOBRWHJCBIH-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC(=NC2=NC=CN=C21)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B15109094.png)

![1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B15109104.png)
![(4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15109111.png)
![9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15109116.png)
![4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B15109131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one](/img/structure/B15109135.png)
![Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15109138.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-bromo-5-(4-methylbenzyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15109143.png)
![2,5-Dimethyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15109147.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109154.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B15109155.png)

![1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B15109177.png)
